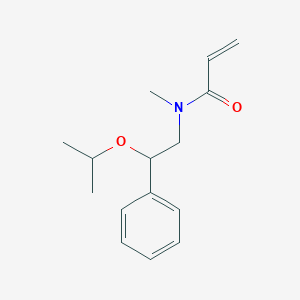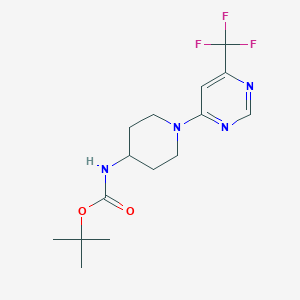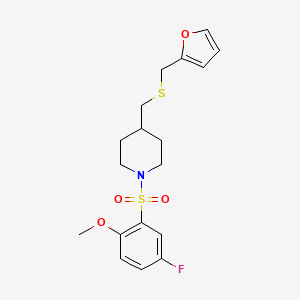
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide, also known as MPP+, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to selectively damage dopaminergic neurons, making it a useful tool in studying Parkinson's disease.
Mécanisme D'action
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ is oxidized to its toxic metabolite, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ radical, by the enzyme monoamine oxidase-B (MAO-B). N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ radical then causes damage to the mitochondria, leading to cell death.
Biochemical and Physiological Effects:
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ causes selective damage to dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ is a useful tool for studying Parkinson's disease in animal models. It allows researchers to selectively damage dopaminergic neurons and study the resulting motor symptoms. However, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ has limitations as a model of Parkinson's disease, as it only causes damage to dopaminergic neurons and does not replicate the full range of symptoms seen in human patients.
Orientations Futures
There are several future directions for research on N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+. One area of focus is developing new animal models of Parkinson's disease that more accurately replicate the full range of symptoms seen in human patients. Another area of focus is developing new treatments for Parkinson's disease that target the specific mechanisms of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ toxicity. Additionally, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ could be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases.
Méthodes De Synthèse
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ can be synthesized by the reaction of N-methyl-N-(2-phenylethyl)amine with acrolein in the presence of a base. This reaction results in the formation of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ as a yellow oil, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ has been extensively used in scientific research to study Parkinson's disease. It is commonly used to induce parkinsonism in animal models by selectively damaging dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms of Parkinson's disease and test potential treatments.
Propriétés
IUPAC Name |
N-methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-15(17)16(4)11-14(18-12(2)3)13-9-7-6-8-10-13/h5-10,12,14H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPODRAPKVEREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CN(C)C(=O)C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426763.png)
![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)


![4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2426770.png)
![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-methylbenzamide](/img/structure/B2426771.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)
![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)
![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)
![[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2426779.png)

